molecular formula C15H21NO2 B12765318 Erythro-4-methylmethylphenidate CAS No. 210776-67-3

Erythro-4-methylmethylphenidate

Cat. No.: B12765318
CAS No.: 210776-67-3
M. Wt: 247.33 g/mol
InChI Key: WJZNCJIOIACDBR-ZIAGYGMSSA-N
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Description

Erythro-4-methylmethylphenidate is a synthetic stimulant structurally similar to methylphenidate and other phenidate analogues. It is a novel compound that has emerged in various countries and is known for its stimulating and euphoric effects. This compound is slightly less potent than methylphenidate but exhibits similar pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythro-4-methylmethylphenidate involves several steps, starting with the preparation of the intermediate compounds. One common method includes the treatment of erythro- and threo-dl-2-(4-methoxyphenyl)-2-(2′-piperidyl)acetamide hydrochloride with potassium hydroxide . The reaction conditions typically involve maintaining the mixture at a specific temperature and pH for several days until the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Erythro-4-methylmethylphenidate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Properties

CAS No.

210776-67-3

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

methyl (2R)-2-(4-methylphenyl)-2-[(2R)-piperidin-2-yl]acetate

InChI

InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14-/m1/s1

InChI Key

WJZNCJIOIACDBR-ZIAGYGMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H]2CCCCN2)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC

Origin of Product

United States

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